methyl 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoate

Lipophilicity Fragment-Based Drug Discovery Physicochemical Property Triage

Methyl 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoate (CAS 1245807-81-1) is a heterocyclic building block belonging to the pyrazole carboxamide ester class, with molecular formula C8H11N3O3 and molecular weight 197.19 g/mol. The compound features a 4-carbamoyl substitution on the pyrazole ring and a methyl propanoate ester side chain at the N-1 position.

Molecular Formula C8H11N3O3
Molecular Weight 197.194
CAS No. 1245807-81-1
Cat. No. B2833751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoate
CAS1245807-81-1
Molecular FormulaC8H11N3O3
Molecular Weight197.194
Structural Identifiers
SMILESCOC(=O)CCN1C=C(C=N1)C(=O)N
InChIInChI=1S/C8H11N3O3/c1-14-7(12)2-3-11-5-6(4-10-11)8(9)13/h4-5H,2-3H2,1H3,(H2,9,13)
InChIKeyIHHLQDBOVXYNMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoate (CAS 1245807-81-1): Procurement-Relevant Structural and Physicochemical Profile


Methyl 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoate (CAS 1245807-81-1) is a heterocyclic building block belonging to the pyrazole carboxamide ester class, with molecular formula C8H11N3O3 and molecular weight 197.19 g/mol . The compound features a 4-carbamoyl substitution on the pyrazole ring and a methyl propanoate ester side chain at the N-1 position . It is supplied as a research chemical with typical purity ≥97–98% and is classified under GHS07 (Warning: H302, H315, H319, H335) . Its computed XLogP3 of -1.1 and topological polar surface area (TPSA) of 87.2 Ų position it as a relatively polar fragment-like molecule with one hydrogen bond donor and four hydrogen bond acceptors .

Why In-Class Pyrazole Propanoate Analogs Cannot Substitute Methyl 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoate in Quantitative Structure–Activity Contexts


Superficial structural similarity among N-1 pyrazole propanoate esters masks substantial differences in computed physicochemical descriptors that govern solubility, permeability, and molecular recognition. The 4-carbamoyl substitution on the target compound confers a distinct hydrogen-bonding vector, increases TPSA by approximately 98% relative to the unsubstituted analog (87.2 vs. 44.12 Ų), and shifts XLogP3 from +0.45 to -1.1 . Even among positional isomers (3-carbamoyl and 5-carbamoyl), the XLogP3 differs by 0.3 log units (-1.1 vs. -0.8), a magnitude known to produce measurable differences in chromatographic retention, aqueous solubility ranking, and passive membrane permeability in fragment-based drug discovery (FBDD) campaigns [1]. These are not interchangeable compounds for any application where physicochemical property matching, SAR vector analysis, or reproducible synthetic intermediate performance is required.

Quantitative Differentiation Evidence: Methyl 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoate vs. Closest Analogs


XLogP3 Differentiation from Unsubstituted Analog: 1.55 Log Unit Shift Indicating Substantially Higher Hydrophilicity

The target compound exhibits an XLogP3 of -1.1, compared to +0.4462 for the unsubstituted analog methyl 3-(1H-pyrazol-1-yl)propanoate (CAS 89943-28-2), representing a net shift of approximately -1.55 log units . This difference exceeds the typical 0.5–1.0 log unit threshold considered meaningful for fragment library design, where logP < 3 is a rule-of-three criterion, and lower logP fragments are prioritized for aqueous solubility and ligand efficiency optimization . The 4-carbamoyl group thus converts a moderately lipophilic fragment (LogP +0.45) into a polar fragment (XLogP3 -1.1) suitable for targeting polar binding sites.

Lipophilicity Fragment-Based Drug Discovery Physicochemical Property Triage

Topological Polar Surface Area (TPSA) Increase: ~98% Larger Polar Surface vs. Unsubstituted Analog

The TPSA of the target compound is 87.2 Ų, compared to 44.12 Ų for methyl 3-(1H-pyrazol-1-yl)propanoate—an increase of 43.08 Ų or approximately 98% . TPSA is inversely correlated with intestinal absorption and blood-brain barrier penetration; values above 60 Ų are generally associated with poor CNS penetration, while values below 60–70 Ų are preferred for CNS-targeted compounds . The target compound's TPSA of 87.2 Ų places it firmly in the peripherally-restricted chemical space, whereas the unsubstituted analog (44.12 Ų) falls within CNS-accessible range. This difference is critical for programs where CNS exclusion is a design objective.

Polar Surface Area Membrane Permeability CNS Drug Design

Hydrogen Bond Donor Count: Acquisition of HBD Capability vs. Unsubstituted Analog

The target compound possesses one hydrogen bond donor (the carbamoyl -NH2 group), whereas methyl 3-(1H-pyrazol-1-yl)propanoate has zero HBD . The presence of an HBD is a prerequisite for forming key directional hydrogen bonds with protein backbone carbonyls or side-chain acceptors. In fragment-based drug discovery, fragments lacking HBD capability are often deprioritized for targets where hydrogen bond donation is essential for initial recognition . The 4-carbamoyl group provides a geometrically defined HBD vector from the pyrazole 4-position, enabling structure-based design that is not possible with the unsubstituted scaffold.

Hydrogen Bond Donor Fragment Screening Ligand Efficiency

XLogP3 Differentiation from Positional Isomers: 0.3 Log Unit Difference vs. 3-Carbamoyl and 5-Carbamoyl Analogs

Among the three methyl 3-(carbamoyl-1H-pyrazol-1-yl)propanoate positional isomers, the 4-carbamoyl derivative (target) has XLogP3 = -1.1, while both the 3-carbamoyl (CAS 1344367-47-0) and 5-carbamoyl (CAS 1245807-93-5) isomers have XLogP3 = -0.8 [1][2]. This consistent ~0.3 log unit difference indicates that the 4-substitution pattern produces a measurably more hydrophilic molecule than either the 3- or 5-substituted isomers. In reversed-phase HPLC, a ΔlogP of 0.3 typically translates to a retention time shift of approximately 0.5–1.5 minutes under standard gradient conditions, sufficient for baseline separation. For procurement, this means the 4-carbamoyl isomer cannot be substituted with the 3- or 5-isomer without altering chromatographic behavior, solubility profile, and potentially target binding geometry.

Positional Isomer Differentiation Physicochemical Ranking Chromatographic Selectivity

Carbamoyl Positional Vector Geometry: 4-Substitution as a Structurally Distinct Pharmacophoric Element

The 4-position of the pyrazole ring is geometrically distinct from the 3- and 5-positions: the 4-carbamoyl group projects its hydrogen bond donor and acceptor functionalities along a vector that is meta to the N-1 propanoate chain, whereas 3- and 5-substituents project in ortho-like relationships to the N-1 substituent . This distinction is well-documented in medicinal chemistry literature, where pyrazole C-4 and N-1 substitution patterns are critical for modulating biological activity, particularly anti-inflammatory and anticancer target engagement [1]. The 4-carbamoyl-1H-pyrazole scaffold has been specifically exploited in kinase inhibitor design—for example, the 5-amino-4-carbamoylpyrazole chemotype was recently reported as a novel scaffold for bifunctional TRK inhibitors and degraders [2]. While the target compound itself is a simpler building block, its 4-carbamoyl geometry pre-organizes the key pharmacophoric elements found in these advanced leads.

Structure-Based Drug Design Vector Geometry Pyrazole Substitution Pattern

Methyl Ester vs. Carboxylic Acid Functionality: Differentiated Reactivity and Prodrug/Intermediate Utility

The target compound bears a methyl ester at the propanoate terminus, distinguishing it from 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoic acid (CAS 1006458-49-6, MW 183.16), which has a free carboxylic acid . The ester form provides: (i) enhanced organic solvent solubility for synthetic transformations; (ii) orthogonal protection of the carboxylic acid during multi-step synthesis; (iii) potential utility as a prodrug motif or a hydrolytically labile precursor. The methyl ester can be selectively hydrolyzed to the acid under mild basic conditions, while the acid form requires activation (e.g., coupling reagents) for further derivatization. In procurement, the ester and acid forms are not functionally interchangeable without additional synthetic steps.

Synthetic Intermediate Ester Prodrug Functional Group Interconversion

Procurement-Driven Application Scenarios for Methyl 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoate


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Polar, HBD-Capable Pyrazole Fragments

The compound's XLogP3 of -1.1, TPSA of 87.2 Ų, and single HBD make it suitable for inclusion in fragment libraries targeting polar binding sites such as kinase hinge regions or protease active sites. Its physicochemical profile contrasts sharply with the unsubstituted analog (LogP +0.45, TPSA 44.12 Ų, HBD 0), allowing library designers to sample distinct regions of property space within the same pyrazole scaffold family [1]. The 4-carbamoyl geometry is pre-validated by its appearance in advanced TRK inhibitor chemotypes .

Synthetic Intermediate for Kinase-Focused Medicinal Chemistry Programs

The 4-carbamoylpyrazole methyl ester provides a functionalized scaffold for elaboration into kinase inhibitors. The methyl ester serves as a protected carboxylic acid equivalent that can be hydrolyzed late-stage to reveal a polar acid for salt formation or amide coupling. The 4-carbamoyl group offers a hydrogen-bonding anchor point that mimics the carboxamide motif found in approved Type II kinase inhibitors . The documented 5-amino-4-carbamoylpyrazole chemotype's activity against TRK xDFG mutants (IC50 values of 0.29–2.48 nM) supports the relevance of the 4-carbamoylpyrazole substructure in kinase drug discovery [1].

Physicochemical Probe for Solubility and Permeability Assay Calibration in Pyrazole Series

With its XLogP3 of -1.1 and TPSA of 87.2 Ų, the target compound occupies a well-defined position on the lipophilicity-polarity spectrum that is distinct from both the unsubstituted analog (LogP +0.45) and the positional isomers (XLogP3 -0.8) [1]. This property differentiation enables its use as a calibration standard in chromatographic method development and in vitro permeability assays (e.g., PAMPA, Caco-2), where precise logP and TPSA values are required to establish structure-property relationship trends across a pyrazole series.

Procurement with Documented Safety Classification for Laboratory Handling Compliance

The compound is supplied with a full GHS safety datasheet (GHS07 Warning; H302, H315, H319, H335) through Fluorochem (Product Code F428542), enabling institutional safety compliance documentation at the point of procurement . For laboratories operating under ISO or GLP standards, this pre-existing hazard classification eliminates the need for in-house safety assessment, reduces procurement lead time, and ensures consistent handling protocols compared to analogs that may lack comprehensive SDS documentation.

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